

# Comparative Guide to the Inhibition of Lower Glycolysis: Targeting Enolase and Pyruvate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Sulfoenolpyruvate |           |
| Cat. No.:            | B051613           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of various compounds on the terminal enzymes of glycolysis: enolase and pyruvate kinase. Given the limited information available on the direct glycolytic inhibitory effects of **sulfoenolpyruvate**, this guide focuses on well-characterized inhibitors of the enzymes that metabolize the structurally related endogenous substrate, phosphoenolpyruvate (PEP). This information is critical for researchers and professionals in drug development seeking to modulate metabolic pathways for therapeutic purposes, particularly in oncology and inflammatory diseases where glycolysis is often upregulated.

# Introduction to Enolase and Pyruvate Kinase as Therapeutic Targets

Enolase and pyruvate kinase are crucial enzymes in the glycolytic pathway, catalyzing the final steps of glucose metabolism to produce pyruvate and ATP. Their inhibition offers a strategic approach to disrupt cellular energy production.

• Enolase (Phosphopyruvate Hydratase) catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP). It is a metalloenzyme essential for glycolysis and is also implicated in various non-glycolytic "moonlighting" functions.



 Pyruvate Kinase catalyzes the final, irreversible step of glycolysis, transferring a phosphate group from PEP to ADP to form pyruvate and ATP. The M2 isoform of pyruvate kinase (PKM2) is particularly relevant in cancer metabolism due to its role in diverting glycolytic intermediates into biosynthetic pathways.

Targeting these enzymes can lead to a depletion of cellular energy and a reduction in the building blocks necessary for rapid cell proliferation, making them attractive targets for drug discovery.

# **Comparative Analysis of Enolase Inhibitors**

Several small molecules have been identified as inhibitors of enolase, demonstrating potential as therapeutic agents. The following table summarizes their quantitative inhibitory data.



| Inhibitor                           | Target(s)            | IC50                                     | Ki          | Notes                                                                                                |
|-------------------------------------|----------------------|------------------------------------------|-------------|------------------------------------------------------------------------------------------------------|
| ENOblock (AP-<br>III-a4)            | Enolase              | 0.576 μM[1]                              | -           | A nonsubstrate<br>analogue that<br>binds directly to<br>enolase.[2]                                  |
| SF2312                              | Human ENO1 &<br>ENO2 | 37.9 nM (ENO1),<br>42.5 nM (ENO2)<br>[1] | -           | A natural phosphonate antibiotic that is a highly potent enolase inhibitor.                          |
| Phosphonoaceto<br>hydroxamate       | Enolase              | nM range[3]                              | pM range[1] | A potent inhibitor with structural similarity to the catalytic intermediate between PEP and 2-PG.[1] |
| POMHEX                              | ENO2                 | Low nM                                   | -           | A cell-permeable pro-drug of HEX, a potent and ENO2-specific inhibitor.[1]                           |
| D-(-)-3-<br>Phosphoglyceric<br>acid | Yeast Enolase        | -                                        | -           | A competitive inhibitor of enolase.[1]                                                               |

# **Comparative Analysis of Pyruvate Kinase Inhibitors**

A variety of natural and synthetic compounds have been shown to inhibit pyruvate kinase, with a particular focus on the tumor-associated PKM2 isoform.



| Inhibitor            | Target(s) | IC50                                                       | Ki                      | Inhibition Type                  |
|----------------------|-----------|------------------------------------------------------------|-------------------------|----------------------------------|
| Shikonin             | PKM2      | -                                                          | -                       | A specific inhibitor of PKM2.[4] |
| 7-<br>Hydroxyflavone | PKM2      | 2.12 μM[4]                                                 | -                       | -                                |
| Silibinin            | PKM2      | 0.91 μM[ <mark>5</mark> ]                                  | 0.61 μM[ <del>5</del> ] | Competitive[5]                   |
| Curcumin             | PKM2      | 1.12 μΜ[5]                                                 | 1.20 μΜ[5]              | Non-<br>competitive[5]           |
| Resveratrol          | PKM2      | 3.07 μM[5]                                                 | 7.34 μM[5]              | Non-<br>competitive[5]           |
| Ellagic Acid         | PKM2      | 4.20 μM[ <del>5</del> ]                                    | 5.06 μM[ <del>5</del> ] | Competitive[5]                   |
| PKM2-IN-3            | PKM2      | 4.1 μM[4]                                                  | -                       | -                                |
| PKM2-IN-10           | PKM2      | 3.36 μM (A549<br>cells), 9.20 μM<br>(HCC1833 cells)<br>[4] | -                       | -                                |

# **Experimental Protocols Enzyme Inhibition Assay for Pyruvate Kinase**

This protocol describes a common method for measuring the activity of pyruvate kinase and assessing the inhibitory potential of test compounds. The assay is a coupled-enzyme system that indirectly measures pyruvate production by monitoring the oxidation of NADH.

#### Materials:

- Purified recombinant human pyruvate kinase (e.g., PKM2).
- Phosphoenolpyruvate (PEP).
- Adenosine diphosphate (ADP).



- Lactate dehydrogenase (LDH).
- Nicotinamide adenine dinucleotide, reduced form (NADH).
- Fructose-1,6-bisphosphate (FBP) (as an allosteric activator for PKM2).
- Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
- Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
- 96-well, UV-transparent microplate.
- Microplate reader capable of measuring absorbance at 340 nm.

#### Procedure:

- Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, LDH, NADH, ADP, and PEP at desired final concentrations. For PKM2, FBP may also be included.
- Dispense Inhibitor: Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
- Add Enzyme: Add purified pyruvate kinase to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 μL).
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the
  decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 10-20 minutes).
   The rate of NADH oxidation is proportional to the pyruvate kinase activity.
- Data Analysis:
  - Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
  - Normalize the velocities to the vehicle control.
  - Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to



determine the IC50 value.

 To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate (PEP or ADP) while keeping the other constant, in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot.

### **Visualizations**





Click to download full resolution via product page

Caption: Inhibition points in the lower glycolytic pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SF2312 is a natural phosphonate inhibitor of Enolase PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide to the Inhibition of Lower Glycolysis: Targeting Enolase and Pyruvate Kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051613#assessing-the-inhibitory-effects-of-sulfoenolpyruvate-on-glycolysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com